molecular formula C32H49NO B8235574 N,N-Dibenzyloctadecanamide

N,N-Dibenzyloctadecanamide

Cat. No.: B8235574
M. Wt: 463.7 g/mol
InChI Key: YHNZHFJFYSJVLM-UHFFFAOYSA-N
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Description

N,N-Dibenzyloctadecanamide is an organic compound with the molecular formula C43H69NO It is a derivative of octadecanamide, where the hydrogen atoms on the nitrogen are replaced by benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzyloctadecanamide can be synthesized through a multi-step process involving the reaction of octadecanoic acid with benzylamine. The general synthetic route involves:

    Formation of Octadecanoyl Chloride: Octadecanoic acid is first converted to octadecanoyl chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The octadecanoyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyloctadecanamide undergoes various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: N,N-Dibenzyloctadecylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N,N-Dibenzyloctadecanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of N,N-Dibenzyloctadecanamide involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N,N-Dibenzylacetamide
  • N,N-Dibenzylformamide
  • N,N-Dibenzylbenzamide

Comparison: N,N-Dibenzyloctadecanamide is unique due to its long alkyl chain, which imparts distinct amphiphilic properties compared to shorter-chain analogs like N,N-Dibenzylacetamide. This structural difference influences its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dibenzyloctadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-32(34)33(28-30-23-18-16-19-24-30)29-31-25-20-17-21-26-31/h16-21,23-26H,2-15,22,27-29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNZHFJFYSJVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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